molecular formula C15H19FN2O2S B2792117 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one CAS No. 1105056-65-2

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Cat. No.: B2792117
CAS No.: 1105056-65-2
M. Wt: 310.39
InChI Key: BEIZSVDYEXUUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenylthio group and a butanoyl group

Preparation Methods

The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorophenylthio Intermediate: The initial step involves the synthesis of 4-fluorophenylthiol, which can be achieved through the reaction of 4-fluorobenzenethiol with an appropriate halogenating agent.

    Attachment of the Butanoyl Group: The next step involves the reaction of the fluorophenylthiol intermediate with butanoyl chloride in the presence of a base to form the 4-(4-fluorophenylthio)butanoyl intermediate.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with 3-methylpiperazine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar compounds to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one include:

    4-(4-Fluorophenyl)thio-1-butanol: This compound shares the fluorophenylthio group but lacks the piperazine ring and butanoyl group.

    4-(4-Fluorophenyl)thio-1-butanone: Similar to the target compound but with a simpler structure, lacking the piperazine ring.

    4-(4-Fluorophenyl)thio-1-butanamide: Contains the fluorophenylthio group and butanoyl group but with an amide linkage instead of the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and dermatology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a butanoyl group and a fluorophenyl thioether moiety. Its chemical formula is C15H20FNO2S, and it is characterized by the following structural components:

  • Piperazine core : Provides a scaffold for biological activity.
  • 4-Fluorophenyl thio group : Enhances lipophilicity and may influence receptor binding.
  • Butanoyl substituent : Potentially modulates pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tyrosinase : Similar compounds have been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin synthesis. This inhibition can lead to reduced hyperpigmentation, making it a candidate for treating skin disorders .
  • Anticancer Properties : The compound's structural similarities to other piperazine derivatives suggest potential anticancer activity. In vitro studies have indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .
  • Receptor Modulation : The presence of the fluorophenyl group may enhance binding to certain receptors, thus modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study evaluating related piperazine derivatives reported significant cytotoxicity against breast cancer cells with IC50 values ranging from 0.01 to 0.39 µM for various derivatives . While specific data on this compound is limited, its structural analogs demonstrate promising anticancer effects.

Tyrosinase Inhibition

Research on similar compounds has shown competitive inhibition of tyrosinase with IC50 values as low as 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM) . This suggests that this compound may possess similar inhibitory properties.

Case Studies

StudyCompoundTargetIC50 ValueNotes
Piperazine DerivativeBreast Cancer Cells0.01 - 0.39 µMDemonstrated significant cytotoxicity
Tyrosinase InhibitorTYR from Agaricus bisporus0.18 µMCompetitive inhibitor with no cytotoxicity

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZSVDYEXUUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.